1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone
Overview
Description
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone, also known as 1-CHMPE, is an organic compound that can be synthesized in the laboratory for use in scientific research. It is a derivative of the cyclohexylmethoxy phenylethanone family of compounds, which are known for their unique physical and chemical properties. 1-CHMPE has been studied extensively in recent years, with research focusing on its potential applications in a variety of scientific research fields, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone and related compounds have been explored in various synthesis and characterization studies. For instance, Sherekar et al. (2022) synthesized and characterized derivatives for antimicrobial activities. The compounds showed excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus (Sherekar, Padole, & Kakade, 2022). Similarly, Rao et al. (2014) studied the crystal structure of a derivative compound, highlighting the importance of the compound's conformational properties (Rao, Cui, & Zheng, 2014).
Biological Applications
In the field of biology, there's a focus on the utility of related compounds in biological systems. Fang et al. (2019) developed a BODIPY-based fluorescent on-off probe with high selectivity for H2S, utilizing a derivative as a starting material. This probe could be used to detect HS− in cells, indicating its potential application in studying the effect of HS− in biological systems (Fang, Jiang, Sun, & Li, 2019).
Photoremovable Protecting Groups
Atemnkeng et al. (2003) introduced a new photoremovable protecting group for carboxylic acids, using a derivative of 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone. This compound, when photolyzed, releases the acid in 70-85% isolated yields, showcasing its potential in photochemistry (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).
X-Ray Structure Analysis
Inkaya et al. (2020) conducted X-ray diffraction, FT-IR, NMR, and DFT studies on a triphenylphosphoranylidene derivative of 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone. These studies are crucial for understanding structural, electronic, and spectroscopic properties of such compounds (Inkaya, Eryılmaz, Akdemir, & İdil, 2020).
Structural and Physical Properties
Majumdar (2016) explored the hydrogen-bonded crystal structure of a related compound. The study provided insights into the unique crystal structure where crystal units are stabilized by intramolecular hydrogen bonding, contributing to the understanding of molecular interactions (Majumdar, 2016).
properties
IUPAC Name |
1-[2-(cyclohexylmethoxy)-6-hydroxyphenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-11(16)15-13(17)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h5,8-9,12,17H,2-4,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBYPDNUBCZWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OCC2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648964 | |
Record name | 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethanone | |
CAS RN |
919092-53-8 | |
Record name | 1-[2-(Cyclohexylmethoxy)-6-hydroxyphenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.